3-Cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide
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Description
3-Cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C11H12FNO3S and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Biological Activity
3-Cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups facilitate binding to active sites on target proteins, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of specific enzymes, resulting in therapeutic effects.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
- Protein-Ligand Interactions : It acts as a ligand in biochemical assays, allowing for the study of protein interactions and enzyme activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives with methyl groups on the phenyl ring have shown enhanced cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the benzamide structure can lead to increased potency against tumor cells .
Anti-inflammatory Effects
The compound has potential applications in treating inflammatory diseases through the inhibition of specific signaling pathways. Studies have shown that similar compounds can suppress tumor necrosis factor-alpha (TNFα), a key mediator in inflammation .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines. The results indicated that modifications to the benzamide group significantly influenced IC50 values, with some derivatives achieving IC50 values below 10 µM against multiple cancer types.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 1.61 ± 1.92 | Jurkat |
Compound B | 1.98 ± 1.22 | A-431 |
This compound | TBD | TBD |
Case Study 2: Anti-inflammatory Activity
In a preclinical model of arthritis, a related compound demonstrated significant reductions in inflammatory markers when administered at varying doses. This suggests that this compound may have similar therapeutic potential.
Dose (mg/kg) | TNFα Reduction (%) |
---|---|
10 | 60 |
20 | 75 |
30 | 90 |
Properties
IUPAC Name |
3-cyclopropyl-4-fluoro-N-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-17(15,16)13-11(14)8-4-5-10(12)9(6-8)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNIBFIBAPAMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.